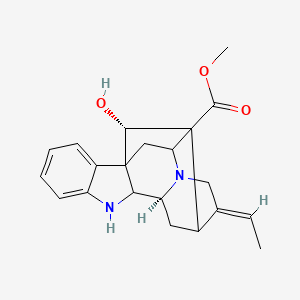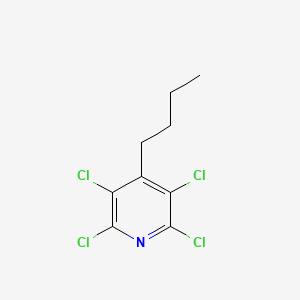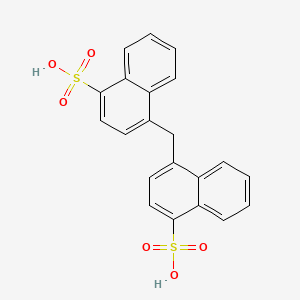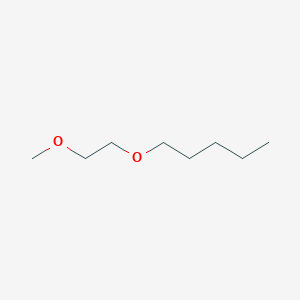![molecular formula C12H26O2 B14705579 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane CAS No. 13548-84-0](/img/structure/B14705579.png)
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane is an organic compound with the molecular formula C12H26O2 It is a branched ether, characterized by the presence of two ether linkages and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane typically involves the reaction of 2-methyl-1-butanol with 3-methyl-1-butanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether linkages and branched alkyl chain may influence its binding affinity and specificity. Pathways involved in its action include metabolic processes and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
- 1-(1-Ethoxyethoxy)-3-methylbutane
- Acetaldehyde di(2-methylbutyl) acetal
Uniqueness
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane is unique due to its specific branched structure and ether linkages, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
13548-84-0 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
2-methyl-1-[1-(3-methylbutoxy)ethoxy]butane |
InChI |
InChI=1S/C12H26O2/c1-6-11(4)9-14-12(5)13-8-7-10(2)3/h10-12H,6-9H2,1-5H3 |
Clave InChI |
YFTYPUAPXSHDMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC(C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
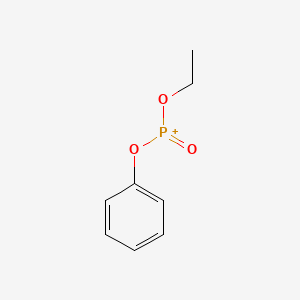


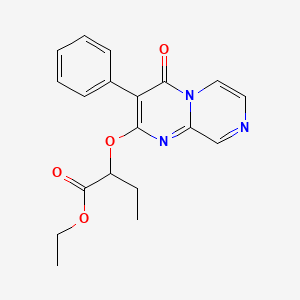
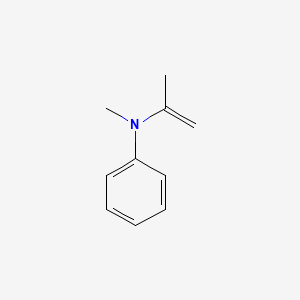
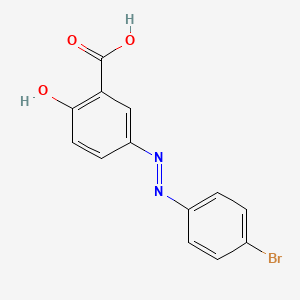
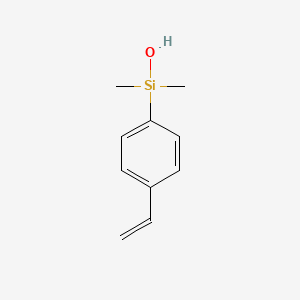
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
